molecular formula C13H10N2O2S B2608028 6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 134670-26-1

6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B2608028
CAS No.: 134670-26-1
M. Wt: 258.3
InChI Key: XIUVRKVRWODYRF-UHFFFAOYSA-N
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Description

“6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is a chemical compound with the empirical formula C14H12N2O2S . It is a solid substance . This compound is part of a class of organic compounds known as phenylimidazoles .


Synthesis Analysis

The synthesis of imidazothiazoles, including “this compound”, has been a subject of research due to their potential biomedical applications . The synthesis often involves the reaction of 2-aminothiazoles with halo carbonyl compounds .


Molecular Structure Analysis

The molecular structure of “this compound” includes a thiazole ring, an imidazole ring, and a methoxyphenyl group . The compound has a molecular weight of 272.32 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available resources, imidazothiazoles are known to be effective molecular scaffolds for synthetic, structural, and biomedical research .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a density of 1.4±0.1 g/cm3, a molar refractivity of 79.5±0.5 cm3, and a molar volume of 203.8±7.0 cm3 . The compound has a polar surface area of 97 Å2 and a polarizability of 31.5±0.5 10-24 cm3 .

Scientific Research Applications

Nonlinear Optical Properties

  • Crystal Structure and Optical Applications: A study detailed the crystal structure of a related compound, highlighting its potential in nonlinear optical (NLO) applications due to significant mean and hyperpolarizability values. This suggests that derivatives of 6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde could serve as promising candidates for NLO materials (Sowmya et al., 2018).

Antimicrobial Activities

  • Antituberculosis Activity: Another study synthesized and evaluated new imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole derivatives, demonstrating potent antitubercular activity against the Mycobacterium tuberculosis H37Rv strain. This indicates the potential use of this compound derivatives in developing new antituberculosis drugs (Ramprasad et al., 2015).

Anticancer and Antileukemic Activities

  • Cytotoxicity Evaluation: Research into the synthesis of imidazo[2,1-b][1,3]thiazole and imidazo[2,1-b][1,3]thiazine derivatives revealed their cytotoxic effects on cancer and non-cancer cell lines, suggesting the compound's derivatives could be explored for potential anticancer therapies (Meriç et al., 2008).
  • Antileukemic Activity: A study focused on the synthesis of 4-methoxybenzyl derivatives bearing the imidazo[2,1-b][1,3,4]thiadiazole moiety showed potential cytotoxic activity against leukemia cell lines, highlighting the promise of such derivatives in antileukemic therapies (Choodamani et al., 2020).

Antioxidant Properties

  • Antioxidant Studies: Synthesis and characterization of benzo[4, 5]imidazo[2, 1-b]thiazole derivatives revealed notable antioxidant activities, underlining the potential of this compound derivatives in developing antioxidant agents (Nikhila et al., 2020).

Properties

IUPAC Name

6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-17-10-4-2-9(3-5-10)12-11(8-16)15-6-7-18-13(15)14-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUVRKVRWODYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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